2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid
Overview
Description
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group in its structure imparts unique chemical properties, making it a valuable entity for various applications. This compound is particularly noted for its potential in pharmaceutical research due to its ability to modulate biological activity through hydrogen bonding interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the C-CF2H bond under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable methods. The use of non-ozone depleting difluorocarbene reagents has been highlighted as an environmentally friendly approach, ensuring the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioisosteric properties, which allow it to mimic other functional groups in drug design.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in the body. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-methoxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-methoxypyridine-3-carboxylic acid
- 2-(Difluoromethyl)-5-methoxypyridine-4-carboxylic acid
Comparison: Compared to its analogs, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the difluoromethyl group and the methoxy group on the pyridine ring can significantly affect the compound’s interaction with biological targets, making it a distinct and valuable compound for research and development .
Biological Activity
Overview
2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its chemical properties, allowing it to interact effectively with biological targets through mechanisms such as hydrogen bonding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes:
- A pyridine ring
- A difluoromethyl group at the 2-position
- A methoxy group at the 5-position
- A carboxylic acid functional group at the 3-position
These features contribute to its ability to form hydrogen bonds, which is crucial for its biological interactions.
The primary mechanism of action for this compound involves:
- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, facilitating interactions with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to therapeutic effects.
Anti-inflammatory Properties
Compounds featuring difluoromethyl groups have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. While direct studies on this specific compound are scarce, its structural characteristics align with known anti-inflammatory agents.
Potential Therapeutic Applications
The compound's bioisosteric properties allow it to mimic other functional groups in drug design, making it a candidate for various therapeutic applications:
- Cancer Therapy : Given its ability to interact with biological targets, there is potential for development as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation .
- Neurological Disorders : The interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Properties
IUPAC Name |
2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBVQPGNSOHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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